

Toxicological studies and health effects of Alachlor ESA

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Compound of Interest

Compound Name: Alachlor ESA

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Alachlor ESA: A Toxicological and Health Effects Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alachlor ethane sulfonic acid (ESA) is a major soil and water metabolite of the chloroacetanilide herbicide alachlor. Due to its persistence and mobility in the environment, **Alachlor ESA** is frequently detected in ground and surface water, leading to concerns about its potential toxicological effects on human health. This technical guide provides a comprehensive overview of the toxicological studies and health effects of **Alachlor ESA**, with a focus on quantitative data, experimental methodologies, and a comparison to its parent compound, alachlor.

Toxicological Profile of Alachlor ESA

Toxicological evaluations have consistently demonstrated that **Alachlor ESA** is substantially less toxic than the parent alachlor molecule. The following tables summarize the key quantitative data from various toxicological studies.

Table 1: Acute and Subchronic Toxicity of Alachlor ESA

Study Type	Species	Route of Administration	Key Findings	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 6000 mg/kg	
Subchronic Toxicity (91-day)	Rat	Drinking Water	NOAEL: 2000 ppm (approx. 157-207 mg/kg/day) LOAEL: 10,000 ppm (approx. 896-1108 mg/kg/day) based on decreased body weight and changes in clinical chemistry. No gross pathology or microscopic lesions observed.	[1][2]
Acute Aquatic Toxicity	Rainbow Trout	-	LC50 > 104 mg/L	
Acute Aquatic Toxicity	Daphnia magna	-	EC50 > 104 mg/L	

Table 2: Developmental and Genetic Toxicity of Alachlor ESA

Study Type	Species/System	Route of Administration	Key Findings	Reference
Developmental Toxicity	Rat	Oral	NOAEL (Maternal and Developmental): 1000 mg/kg/day (limit dose)	[1]
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	In vitro	Not mutagenic	
Mouse Bone Marrow Micronucleus Assay	Mouse	Acute Administration	Did not induce chromosomal effects	[2]

Health Effects of Alachlor ESA

Studies on **Alachlor ESA** indicate a low potential for adverse health effects in mammals, especially when compared to alachlor.

Oncogenicity: Chronic administration of alachlor has been shown to cause tumors in the nasal turbinates, stomach, and thyroid of rats.[3] These effects are attributed to specific metabolic activation of alachlor and are considered to be non-genotoxic, threshold-sensitive processes.[3] In contrast, **Alachlor ESA** does not share a common oncogenic mechanism with its parent compound.[4] Studies have shown that **Alachlor ESA** is poorly absorbed, undergoes minimal metabolism, is rapidly excreted, and does not accumulate in the nasal turbinates, a key target tissue for alachlor's carcinogenicity.[3][4] Furthermore, **Alachlor ESA** did not induce the preneoplastic changes observed with alachlor in the nasal, stomach, or thyroid tissues.[3][4]

Endocrine Disruption: While the parent compound alachlor is suspected to have endocrine-disrupting properties, there is no direct evidence to suggest that **Alachlor ESA** has similar effects. The mechanism of thyroid tumor formation by alachlor involves disruption of the

pituitary-thyroid axis, a pathway that has not been observed with **Alachlor ESA** administration.
[3]

Other Health Effects: At very high doses in subchronic studies, **Alachlor ESA** has been observed to cause decreased body weights and changes in clinical chemistry values in rats, which were partly attributed to the reduced palatability of the drinking water.[1][2] No significant gross pathology, organ weight changes, or microscopic lesions were reported even at these high doses.[1][2]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are representative of the protocols likely followed for the cited studies.

Subchronic Oral Toxicity Study (91-Day)

This protocol is based on the OECD Test Guideline 408.

Objective: To determine the adverse effects of repeated oral exposure to **Alachlor ESA** for a period of 90 days.

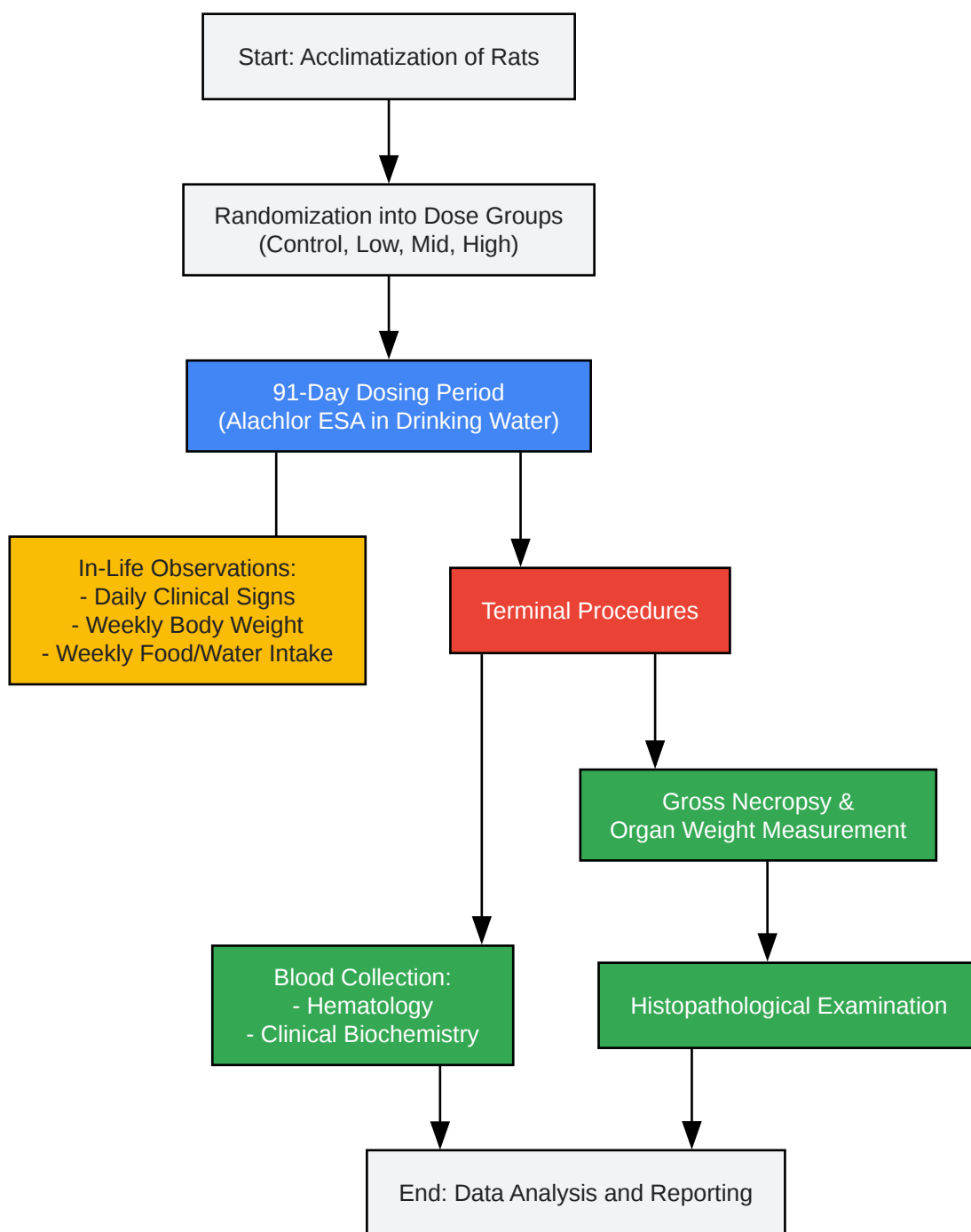
Test System:

- Species: Rat (Fischer 344 recommended)
- Age: Young adults at the start of the study
- Number of Animals: At least 10 males and 10 females per dose group

Experimental Design:

- Dose Groups: At least three dose levels of **Alachlor ESA** and a concurrent control group. For the Heydens et al. (1996a) study, concentrations in drinking water were 200, 2000, and 10,000 ppm.
- Administration: The test substance is administered daily in the drinking water.

- Duration: 91 days.
- Observations:
 - Clinical Signs: Daily observations for signs of toxicity.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
 - Ophthalmological Examination: Conducted prior to the start of the study and at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Weights of major organs are recorded.
 - Histopathology: Microscopic examination of major organs and any observed lesions.



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Workflow for a 91-Day Subchronic Oral Toxicity Study.

Developmental Toxicity Study

This protocol is based on the OECD Test Guideline 414.

Objective: To assess the potential of **Alachlor ESA** to cause adverse effects on the pregnant female and the developing embryo and fetus.

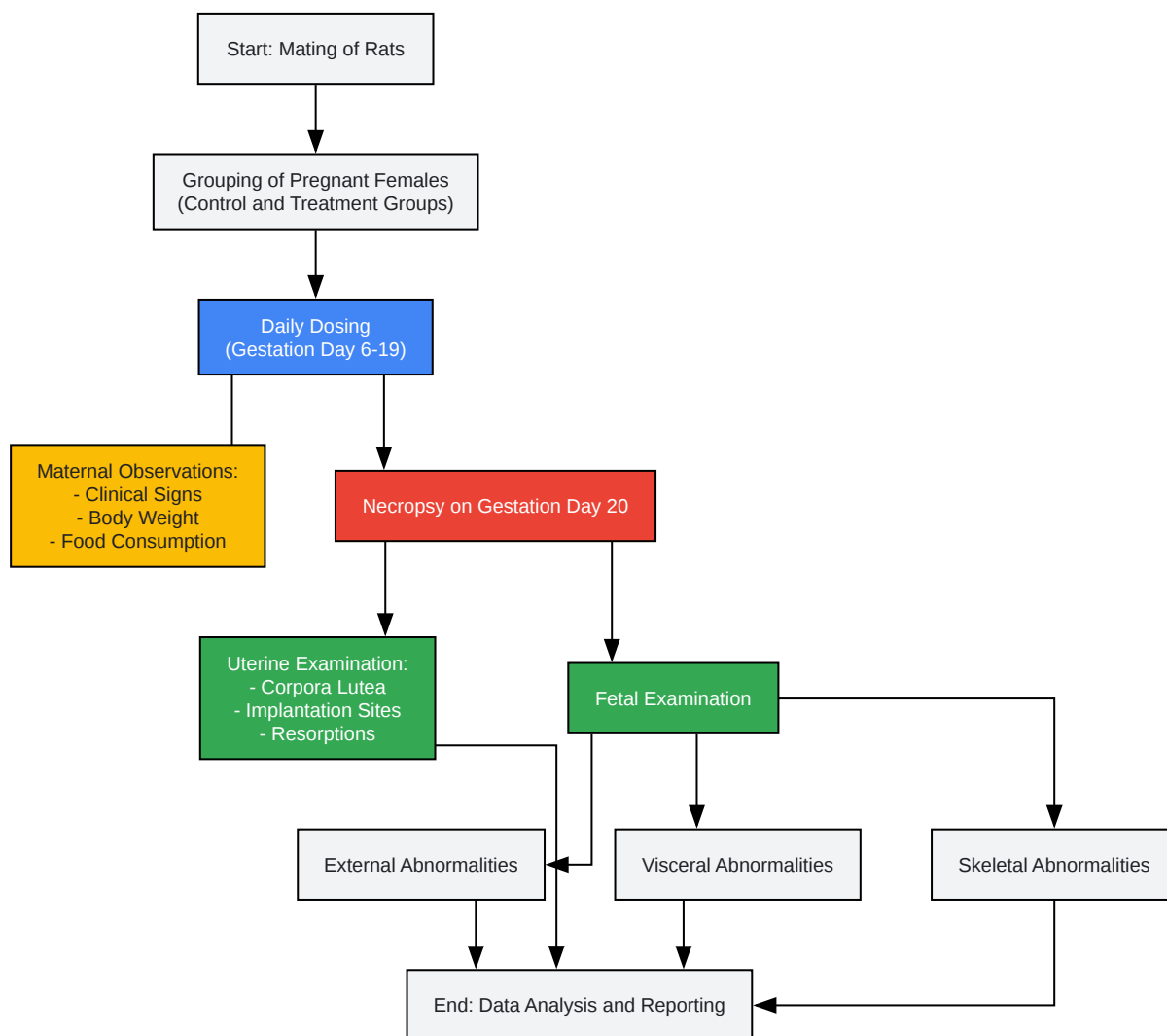
Test System:

- Species: Rat (preferred rodent species)
- Number of Animals: Sufficient number of mated females to yield approximately 20 pregnant females per group at term.

Experimental Design:

- Mating: Females are mated with males. Day 0 of gestation is defined as the day evidence of mating is confirmed.
- Dose Groups: At least three dose levels of **Alachlor ESA** and a concurrent control group.
- Administration: The test substance is administered orally (e.g., by gavage) daily from implantation (gestation day 6) to the day before scheduled necropsy. For the cited study, a limit dose of 1000 mg/kg/day was used.
- Maternal Observations:
 - Clinical Signs: Daily observations for signs of toxicity.
 - Body Weight: Measured at least on gestation days 0, 6, 15, and 20.
 - Food Consumption: Measured at regular intervals.
- Necropsy and Uterine Examination:
 - On gestation day 20 (one day prior to estimated parturition), females are euthanized.
 - The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
- Fetal Examination:

- External Examination: Each fetus is weighed, sexed, and examined for external abnormalities.
- Visceral Examination: A subset of fetuses from each litter is examined for soft-tissue abnormalities.
- Skeletal Examination: The remaining fetuses are processed and examined for skeletal abnormalities.



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Workflow for a Prenatal Developmental Toxicity Study.

Genetic Toxicology Assays

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Test Guideline 471.

Objective: To detect gene mutations induced by **Alachlor ESA**.

Test System: At least five strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that are auxotrophic for an amino acid (e.g., histidine for *Salmonella*).

Experimental Design:

- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Dose Levels: At least five different concentrations of **Alachlor ESA** are tested.
- Procedure (Plate Incorporation Method):
 - The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD Test Guideline 474.

Objective: To determine if **Alachlor ESA** induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.

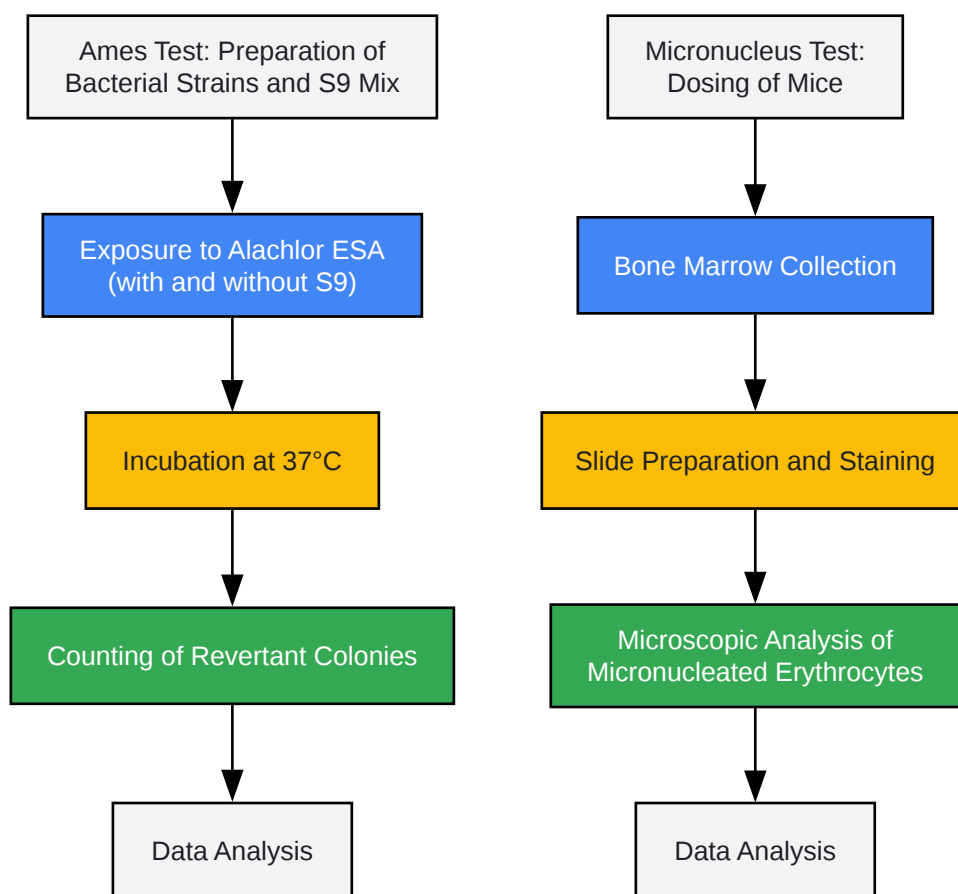
Test System:

- Species: Mouse (preferred species)

- Number of Animals: At least 5 animals per sex per group.

Experimental Design:

- Dose Groups: At least three dose levels of **Alachlor ESA** and a concurrent negative and positive control group.
- Administration: Typically, two administrations 24 hours apart by a relevant route (e.g., oral gavage or intraperitoneal injection).
- Sample Collection: Bone marrow is collected 24 hours after the final dose.
- Slide Preparation: Bone marrow cells are flushed, smeared onto slides, and stained.
- Analysis:
 - The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted in at least 2000 PCEs per animal.
 - The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
 - A substance is considered clastogenic or aneugenic if it causes a statistically significant, dose-dependent increase in the frequency of MN-PCEs.



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Workflows for Genetic Toxicology Assays.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of scientific literature describing specific signaling pathways that are directly modulated by **Alachlor ESA**. The available evidence strongly indicates that **Alachlor ESA** does not operate via the same mechanisms of toxicity as its parent compound, alachlor. The key mechanistic differences include:

- Pharmacokinetics: **Alachlor ESA** is poorly absorbed and rapidly excreted, leading to low systemic exposure.^[4]
- Metabolism: It undergoes minimal metabolism, in contrast to alachlor which requires metabolic activation to exert its toxic effects.^[4]

- Tissue Accumulation: **Alachlor ESA** does not accumulate in target tissues like the nasal turbinates, which is a critical step in alachlor-induced carcinogenicity.[3][4]

Given these findings, a signaling pathway diagram for **Alachlor ESA** cannot be constructed at this time. Future research may elucidate specific molecular interactions, but based on current data, **Alachlor ESA** appears to have a low potential for significant biological activity through defined signaling cascades.

Conclusion

The comprehensive toxicological data available for **Alachlor ESA** indicates that it possesses a significantly lower toxicity profile than its parent compound, alachlor. It is not acutely toxic, does not induce developmental or genetic toxicity, and lacks the carcinogenic potential of alachlor. The observed health effects in animal studies only occur at very high doses and are not associated with severe pathology. The differences in toxicological profiles between alachlor and **Alachlor ESA** are primarily attributed to their distinct pharmacokinetic and metabolic properties. For researchers and drug development professionals, **Alachlor ESA** is not considered a significant toxicological concern at the levels typically found in the environment.

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